4-Nitro-2,3-dihydro-1H-inden-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

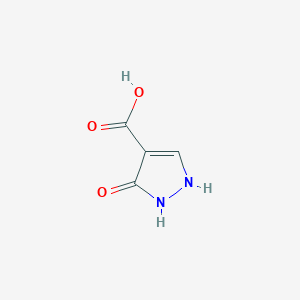

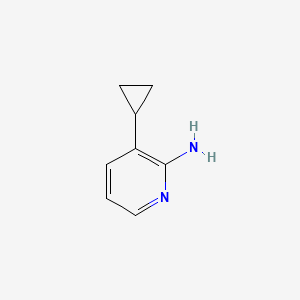

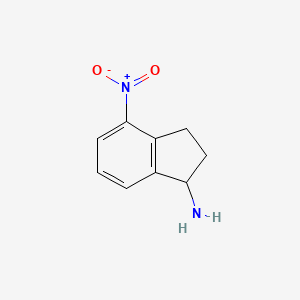

“4-Nitro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 1212877-86-5 . It has a molecular weight of 178.19 .

Molecular Structure Analysis

The InChI code for “4-Nitro-2,3-dihydro-1H-inden-1-amine” is1S/C9H10N2O2.ClH/c10-8-5-4-7-6 (8)2-1-3-9 (7)11 (12)13;/h1-3,8H,4-5,10H2;1H . This indicates the presence of a chlorine atom in the compound, suggesting it may exist as a hydrochloride salt . Physical And Chemical Properties Analysis

“4-Nitro-2,3-dihydro-1H-inden-1-amine” is a powder that is stored at a temperature of 4 degrees Celsius . .Applications De Recherche Scientifique

-

Antibacterial and Antifungal Studies

- Field : Medicinal Chemistry

- Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized for their antibacterial and antifungal properties .

- Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results : The synthesized compounds were tested against two Gram-positive and two Gram-negative bacteria, and also two fungal agents. Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

-

Antileishmanial Agents

- Field : Medicinal Chemistry

- Application : 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Methods : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .

-

Antimicrobial and Anticoagulant Studies

- Field : Medicinal Chemistry

- Application : Compounds similar to 4-Nitro-2,3-dihydro-1H-inden-1-amine, such as 1,4-Dihydropyridines and its analogues, have been reported to have hypotensive, antimicrobial, anticoagulant, antioxidant, antitubercular, anticonvulsant, antiulcer, neuroprotective and antimalarial effects .

- Methods : The specific methods of application or experimental procedures would depend on the specific study and the intended use of the compound .

- Results : The results or outcomes obtained would also depend on the specific study and the intended use of the compound .

-

Synthesis of Structurally Diverse Compounds

- Field : Organic Chemistry

- Application : 3,4-Dihydro-2(1H)-Pyridones have been used as building blocks for the synthesis of structurally diverse compounds .

- Methods : A protocol was developed to synthesize structurally diverse 3,4-DHPo via MCR, using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents .

- Results : The synthesized compounds could potentially have a wide range of applications in various fields .

-

Anti-HIV-1 Studies

- Field : Medicinal Chemistry

- Application : Indolyl and oxochromenyl xanthenone derivatives have been reported to have potential anti-HIV-1 properties .

- Methods : A series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed .

- Results : The synthesized compounds could potentially be used as anti-HIV-1 agents .

Safety And Hazards

Propriétés

IUPAC Name |

4-nitro-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVWWESVVPXRIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2,3-dihydro-1H-inden-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.